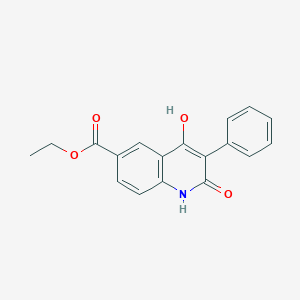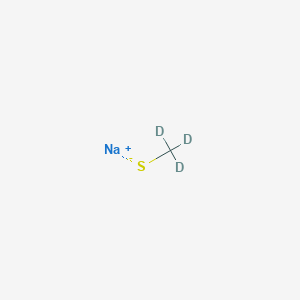
Deuterium Labelled Sodium Thiomethoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deuterium Labelled Sodium Thiomethoxide is a stable isotope-labelled compound with the molecular formula CD₃SNa. It is a derivative of sodium thiomethoxide, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Deuterium Labelled Sodium Thiomethoxide typically involves the deuteration of sodium thiomethoxide. One common method is the H-D exchange reaction, where sodium thiomethoxide is treated with deuterium oxide (D₂O) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction proceeds under mild conditions, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and efficient catalytic systems to ensure high yields and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .
化学反応の分析
Types of Reactions: Deuterium Labelled Sodium Thiomethoxide undergoes various chemical reactions, including:
Substitution Reactions: It acts as a strong nucleophile, participating in nucleophilic substitution reactions with alkyl halides to form deuterium-labelled thioethers.
Oxidation Reactions: It can be oxidized to form deuterium-labelled sulfoxides and sulfones under appropriate conditions.
Reduction Reactions: It can reduce certain organic compounds, leading to the formation of deuterium-labelled products.
Common Reagents and Conditions:
Substitution Reactions: Typically involve alkyl halides and are carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at room temperature.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products:
Thioethers: Formed from substitution reactions with alkyl halides.
Sulfoxides and Sulfones: Result from oxidation reactions.
Reduced Organic Compounds: Produced from reduction reactions.
科学的研究の応用
Deuterium Labelled Sodium Thiomethoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies and tracer experiments to track biochemical pathways.
Industry: Applied in the production of deuterium-labelled compounds for use in various industrial processes.
作用機序
The mechanism of action of Deuterium Labelled Sodium Thiomethoxide involves the replacement of hydrogen atoms with deuterium, which affects the kinetic isotope effect. The C-D bond is stronger and more resistant to metabolic degradation compared to the C-H bond. This property is exploited in drug development to enhance the metabolic stability of pharmaceuticals . The compound interacts with molecular targets and pathways similarly to its non-deuterated counterpart but with altered reaction kinetics due to the presence of deuterium .
類似化合物との比較
Deuterium Labelled Sodium Methanethiolate (CD₃SNa): Similar in structure but with different applications and reactivity.
Deuterium Labelled Sodium Ethanethiolate (C₂D₅SNa): Another deuterium-labelled thiolate with distinct properties and uses.
Uniqueness: Deuterium Labelled Sodium Thiomethoxide is unique due to its specific deuterium labelling, which provides distinct advantages in studying reaction mechanisms and metabolic pathways. Its strong nucleophilic properties and resistance to metabolic degradation make it particularly valuable in pharmaceutical research and development .
特性
分子式 |
CH3NaS |
|---|---|
分子量 |
73.11 g/mol |
IUPAC名 |
sodium;trideuteriomethanethiolate |
InChI |
InChI=1S/CH4S.Na/c1-2;/h2H,1H3;/q;+1/p-1/i1D3; |
InChIキー |
RMBAVIFYHOYIFM-NIIDSAIPSA-M |
異性体SMILES |
[2H]C([2H])([2H])[S-].[Na+] |
正規SMILES |
C[S-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


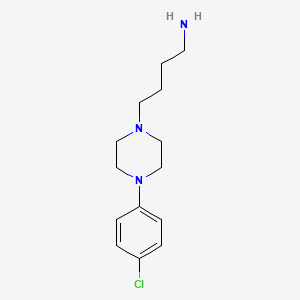

![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)




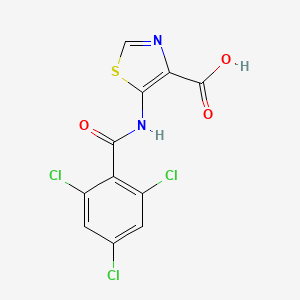

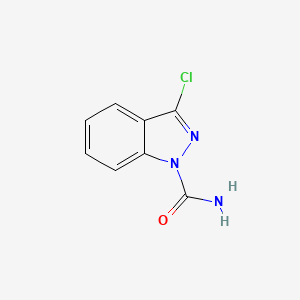
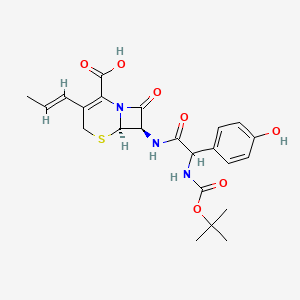
![1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B13864822.png)

